molecular formula C9H12OS B166562 2-[(Ethylsulfanyl)methyl]phenol CAS No. 65370-06-1

2-[(Ethylsulfanyl)methyl]phenol

Cat. No. B166562
CAS RN: 65370-06-1
M. Wt: 168.26 g/mol
InChI Key: QZBBPVLBIUUYRH-UHFFFAOYSA-N
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Patent
US04358616

Procedure details

A mixture of 99.2 g (0.8 mol) of 2-hydroxymethyl-phenol and 124 g (2 mol) of ethylmercaptan was heated for 5 hours to 170° C. in a VA autoclave, whilst stirring. After cooling to room temperature, the unconverted ethylmercaptan and the water of reaction were distilled off under normal pressure, and subsequently the 2-ethylthiomethyl-phenol was distilled off under 1.5 mm Hg. 128 g of 2-ethylthiomethyl-phenol (ca. 95% of theory) were obtained.
Quantity
99.2 g
Type
reactant
Reaction Step One
Quantity
124 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[OH:9].[CH2:10]([SH:12])[CH3:11]>O>[CH2:10]([S:12][CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[OH:9])[CH3:11]

Inputs

Step One
Name
Quantity
99.2 g
Type
reactant
Smiles
OCC1=C(C=CC=C1)O
Name
Quantity
124 g
Type
reactant
Smiles
C(C)S
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)S
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
whilst stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated for 5 hours to 170° C. in a VA autoclave
DISTILLATION
Type
DISTILLATION
Details
were distilled off under normal pressure
DISTILLATION
Type
DISTILLATION
Details
subsequently the 2-ethylthiomethyl-phenol was distilled off under 1.5 mm Hg

Outcomes

Product
Name
Type
product
Smiles
C(C)SCC1=C(C=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 128 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.